

Application Notes and Protocols for Additive Manufacturing of Nickel-Titanium Alloys

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the additive manufacturing (AM) of nickel-titanium (NiTi) shape memory alloys (SMAs), also known as Nitinol. This document is intended to guide researchers, scientists, and drug development professionals in the fabrication and characterization of NiTi components with tailored properties for a variety of applications, including biomedical devices and aerospace components.

Introduction to Additive Manufacturing of NiTi Alloys

Nickel-titanium alloys are a class of "smart materials" renowned for their unique properties of superelasticity (SE) and the shape memory effect (SME).[1][2] These characteristics stem from a reversible martensitic phase transformation between a high-temperature austenite phase (B2) and a low-temperature martensite phase (B19').[3] Additive manufacturing, or 3D printing, has emerged as a transformative technology for processing NiTi alloys. AM offers the ability to fabricate complex, patient-specific, and functionally graded NiTi components that are difficult or impossible to produce using traditional manufacturing methods.[3][4]

The most common AM techniques for NiTi include:

• Laser Powder Bed Fusion (LPBF), also known as Selective Laser Melting (SLM), uses a high-energy laser to selectively melt and fuse regions of a powder bed.[4]



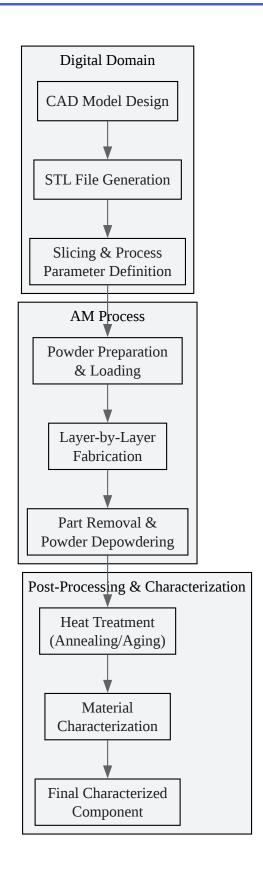
- Electron Beam Melting (EBM) employs an electron beam as the energy source in a vacuum environment, which is beneficial for reactive materials like NiTi.[5][6]
- Directed Energy Deposition (DED), where powder or wire feedstock is fed into a melt pool created by a laser or electron beam on a substrate.[7][8]

The properties of AM-produced NiTi are highly sensitive to processing parameters, which control the microstructure and, consequently, the functional behavior of the final part.[9][10] Post-processing via heat treatment is often crucial for optimizing the desired shape memory and superelastic properties.[11]

Additive Manufacturing Process Workflow

The general workflow for the additive manufacturing of NiTi components involves several key stages, from digital design to the final characterized part.





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Caption: General workflow for additive manufacturing of NiTi alloys.



Key Process Parameters in Laser Powder Bed Fusion (LPBF)

The properties of LPBF-fabricated NiTi are highly dependent on the process parameters. The volumetric energy density (VED), a composite parameter, is often used to encapsulate the overall energy input during the process.[9]

 $VED (J/mm^3) = P / (v * h * t)$

Where:

- P = Laser Power (W)
- v = Scanning Speed (mm/s)
- h = Hatch Spacing (mm)
- t = Layer Thickness (mm)

The following tables summarize typical LPBF process parameters and their influence on the resulting properties of NiTi alloys, synthesized from various studies.

Table 1: Typical LPBF Process Parameters for NiTi Alloys

Parameter	Symbol	Typical Range	Unit
Laser Power	Р	50 - 250	W
Scanning Speed	V	400 - 1250	mm/s
Hatch Spacing	h	0.07 - 0.12	mm
Layer Thickness	t	0.03 - 0.05	mm
Volumetric Energy VED Density		40 - 100	J/mm³

Table 2: Influence of LPBF Process Parameters on NiTi Properties



Property	Effect of Increasing Laser Power (P)	Effect of Increasing Scanning Speed (v)	Effect of Increasing Hatch Spacing (h)	
Density/Porosity	Increases density up to an optimal point, then can increase porosity due to keyholing.	Decreases density (increases porosity).	Decreases density (increases porosity).	
Transformation Temperatures (Ms, Af)	Generally decreases due to Ni evaporation. [9]	Generally increases. [10]	Generally increases. [10]	
Tensile Strength	Can increase with density but may decrease with excessive power.	Can decrease due to increased porosity.	Can decrease due to increased porosity.	
Superelastic Strain Recovery	•		Can be negatively impacted by increased porosity.	

Table 3: Example LPBF Process Parameters and Resulting Properties of Ni-rich NiTi

Laser Power (W)	Scannin g Speed (mm/s)	Hatch Spacing (µm)	VED (J/mm³)	Relative Density (%)	Austenit e Finish Temp. (Af) (°C)	Compre ssive Strain Recover y (%)	Referen ce
250	1250	80	83.3	>99.5	~15	5.62	[1][2]
100	800	100	50	~99	~40	-	[10]
150	600	80	104	>99	~25	-	[10]

Post-Processing: Heat Treatment Protocols

Methodological & Application





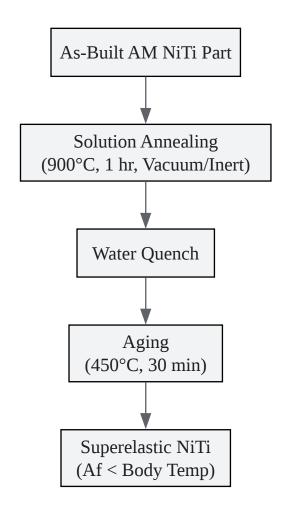
As-built AM NiTi components often exhibit non-ideal microstructures and internal stresses that can hinder their functional properties. Post-process heat treatments are essential to homogenize the microstructure, relieve stresses, and precipitate secondary phases (like Ni₄Ti₃ in Ni-rich alloys) to tailor the transformation temperatures and enhance superelasticity or the shape memory effect.[11][12]

Protocol 4.1: Heat Treatment for Superelasticity in Ni-rich NiTi

This protocol is designed to achieve superelasticity at body temperature, making it suitable for biomedical applications.[11]

- Solution Annealing:
 - Place the as-built NiTi component in a vacuum or inert atmosphere furnace.
 - Heat the sample to 900°C and hold for 1 hour to homogenize the microstructure.
 - Quench the sample in water to retain the homogenized state.
- Aging:
 - Place the solution-annealed sample in a furnace.
 - Heat to 450°C and hold for 30 minutes. This step precipitates fine Ni₄Ti₃ particles which are crucial for achieving the desired transformation temperatures.[11]
 - Allow the sample to cool to room temperature.





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Caption: Heat treatment workflow for achieving superelasticity in Ni-rich NiTi.

Experimental Protocols for Characterization

Consistent and standardized characterization is critical for evaluating the properties of additively manufactured NiTi.

Protocol: Determination of Transformation Temperatures by Differential Scanning Calorimetry (DSC)

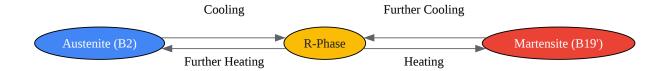
This protocol is based on ASTM F2004-17 for determining the phase transformation temperatures.[13][14][15][16][17]

• Sample Preparation:



- Excise a small sample (typically 10-20 mg) from the AM NiTi component.
- Ensure the sample is clean and free of any surface contaminants.
- Place the sample in an aluminum DSC pan and seal it.
- DSC Measurement:
 - Place the sealed sample pan and an empty reference pan into the DSC instrument.
 - Purge the DSC cell with an inert gas (e.g., argon or nitrogen).
 - Thermal Cycle:
 - Heat the sample to a temperature above the expected Austenite finish (Af) temperature (e.g., 150°C) to ensure a fully austenitic state.
 - Hold isothermally for a few minutes to stabilize.
 - Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected Martensite finish (Mf) temperature (e.g., -100°C).
 - Hold isothermally.
 - Heat the sample at the same controlled rate back to the starting temperature (e.g., 150°C).
- Data Analysis:
 - Plot the heat flow as a function of temperature.
 - Determine the transformation temperatures (Austenite start As, Austenite peak Ap,
 Austenite finish Af; Martensite start Ms, Martensite peak Mp, Martensite finish Mf) from the
 endothermic and exothermic peaks on the heating and cooling curves, respectively, using
 standardized tangent intersection methods.





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Caption: Schematic of the martensitic phase transformation in NiTi.

Protocol: Tensile Testing of Superelastic NiTi

This protocol follows the guidelines of ASTM F2516 for tension testing of superelastic materials.[18][19][20][21][22]

- Specimen Preparation:
 - Fabricate dog-bone shaped tensile specimens according to the standard.
 - Ensure the surface finish of the gauge section is smooth to avoid premature failure.
- Test Setup:
 - Use a universal testing machine equipped with grips suitable for holding the specimen without slippage.
 - If testing at a specific temperature (e.g., body temperature), use a temperature-controlled chamber.
 - Employ a non-contact extensometer (e.g., laser or video) to accurately measure strain in the gauge section, as the large strains of NiTi can be challenging for traditional clip-on extensometers.
- Testing Procedure:
 - Mount the specimen in the grips, ensuring proper alignment.
 - Equilibrate the specimen at the desired test temperature.



- Apply a tensile load at a constant strain rate (e.g., 0.01 min⁻¹).
- Load the specimen to a predetermined strain level (e.g., 6% or 8%).
- Unload the specimen at the same strain rate back to zero stress.
- Record the stress-strain data throughout the loading and unloading cycle.
- Data Analysis:
 - Plot the stress-strain curve.
 - Determine the following properties:
 - Upper Plateau Stress (UPS): The stress at which the austenite to martensite transformation occurs during loading.
 - Lower Plateau Stress (LPS): The stress at which the martensite to austenite transformation occurs during unloading.
 - Residual Elongation (Permanent Set): The strain remaining after unloading to zero stress.
 - Recoverable Strain: The difference between the maximum strain and the residual elongation.
 - Ultimate Tensile Strength (UTS) and Elongation at Break: Determined from a separate test where the specimen is pulled to failure.

Protocol: Microstructure and Phase Characterization

- Metallographic Preparation:
 - Cut the AM NiTi sample, typically in cross-sections parallel and perpendicular to the build direction.
 - Mount the sample in a conductive resin.
 - Grind the sample with successively finer silicon carbide papers.



- Polish the sample using diamond suspensions and a final polishing step with colloidal silica.
- Microscopy:
 - Examine the polished surface using an optical microscope to observe porosity and melt pool boundaries.
 - Use a Scanning Electron Microscope (SEM) for higher magnification imaging of the microstructure, including grain structure and any secondary phases. Energy Dispersive Xray Spectroscopy (EDS) can be used for compositional analysis.
- Phase Analysis via X-ray Diffraction (XRD):
 - Place the polished sample in an X-ray diffractometer.
 - Perform a scan over a 2θ range that covers the primary peaks for the expected NiTi phases (e.g., 35-80° for Cu Kα radiation).
 - Analyze the resulting diffraction pattern to identify the phases present (Austenite B2, Martensite B19', and any secondary phases like Ni₄Ti₃ or Ti₂Ni).
 - For quantitative phase analysis, Rietveld refinement can be employed. [23][24][25][26]

Common Defects and Challenges

A significant challenge in the additive manufacturing of NiTi is the presence of defects which can be detrimental to the mechanical properties, particularly fatigue life.[27][28][29][30][31]

- Porosity: Can arise from gas entrapment or lack of fusion between powder particles. It acts as a stress concentrator, reducing strength and fatigue resistance.
- Cracking: Can occur due to high thermal gradients and residual stresses during the rapid heating and cooling cycles of the AM process.
- Compositional Inhomogeneity: Evaporation of nickel during the process can lead to variations in the Ni/Ti ratio, which significantly affects the transformation temperatures.[9]



 Anisotropic Microstructure: The layer-by-layer nature of AM often results in elongated grains aligned with the build direction, leading to anisotropic mechanical properties.[32]

Careful optimization of process parameters and post-processing are crucial to mitigate these defects and achieve NiTi components with the desired performance and reliability.

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